REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].F[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-:18])=[O:17].[I-].[K+]>>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-:18])=[O:17] |f:2.3|
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Name
|
|
Quantity
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13 mL
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Type
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reactant
|
Smiles
|
FC1=C(N)C=CC=C1
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Name
|
|
Quantity
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14.2 mL
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Type
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reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
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Name
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|
Quantity
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5.5 g
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Type
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reactant
|
Smiles
|
[I-].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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23 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 180° for 18 h
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Duration
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18 h
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Type
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FILTRATION
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Details
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the solid materials were filtered off
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Type
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CONCENTRATION
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Details
|
the solution was concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography (eluting with CH-EA 7:3)
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Type
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CUSTOM
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Details
|
then crystallized from absolute ethanol
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)NC1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |